

Spectroscopic Purity Analysis of Synthesized Dimethylpropylamine: A Comparative Guide

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Compound of Interest

Compound Name: Dimethylpropylamine

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This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of synthesized N,N-**dimethylpropylamine**. It details experimental protocols and presents comparative data for the target compound and its common impurities, enabling researchers to effectively identify and quantify potential contaminants.

Spectroscopic Comparison of N,N-Dimethylpropylamine and Potential Impurities

The synthesis of N,N-**dimethylpropylamine** can result in several impurities, primarily from side reactions or incomplete reactions. The most common impurities include monopropanamine, dipropanamine, and N-methylpropylamine. Spectroscopic analysis is a powerful tool for identifying and quantifying these impurities.

The following tables summarize the key spectroscopic data for N,N-**dimethylpropylamine** and its potential impurities.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
N,N-Dimethylpropylamine	2.19	s	6H	-N(CH ₃) ₂
	2.14	t	2H	-CH ₂ -N
	1.45	sextet	2H	-CH ₂ -CH ₂ -N
	0.88	t	3H	-CH ₃
Monopropylamine	2.58	t	2H	-CH ₂ -NH ₂
	1.42	sextet	2H	-CH ₂ -CH ₂ -NH ₂
	1.10	s (broad)	2H	-NH ₂
	0.90	t	3H	-CH ₃
Dipropylamine	2.49	t	4H	-CH ₂ -NH-CH ₂ -
	1.49	sextet	4H	-CH ₂ -CH ₂ -NH-
	0.89	t	6H	-CH ₃
	0.79	s (broad)	1H	-NH-
N-Methylpropylamine	2.38	s	3H	-NH-CH ₃
	2.34	t	2H	-CH ₂ -NH-
	1.45	sextet	2H	-CH ₂ -CH ₂ -NH-
	0.89	t	3H	-CH ₃
	0.95	s (broad)	1H	-NH-

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Assignment
N,N-Dimethylpropylamine	62.3	-CH ₂ -N
45.5	-N(CH ₃) ₂	
20.3	-CH ₂ -CH ₂ -N	
11.8	-CH ₃	
Monopropylamine	44.7	-CH ₂ -NH ₂
26.3	-CH ₂ -CH ₂ -NH ₂	
11.5	-CH ₃	
Dipropylamine	52.9	-CH ₂ -NH-CH ₂ -
23.2	-CH ₂ -CH ₂ -NH-	
11.7	-CH ₃	
N-Methylpropylamine	55.0	-CH ₂ -NH-
36.6	-NH-CH ₃	
23.3	-CH ₂ -CH ₂ -NH-	
11.7	-CH ₃	

Infrared (IR) Spectroscopy Data

Compound	Absorption Band (cm ⁻¹)	Functional Group
N,N-Dimethylpropylamine	2950-2800	C-H stretch (alkane)
2768	C-H stretch (N-CH ₃)	
1460	C-H bend (alkane)	
1040	C-N stretch	
Monopropylamine	3370, 3290	N-H stretch (primary amine)
2960-2850	C-H stretch (alkane)	
1600	N-H bend (primary amine)	
1070	C-N stretch	
Dipropylamine	3280	N-H stretch (secondary amine)
2960-2850	C-H stretch (alkane)	
1465	C-H bend (alkane)	
1125	C-N stretch	
N-Methylpropylamine	3300	N-H stretch (secondary amine)
2960-2850	C-H stretch (alkane)	
1460	C-H bend (alkane)	
1120	C-N stretch	

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
N,N-Dimethylpropylamine	87	58, 44, 42
Monopropylamine	59	44, 30
Dipropylamine	101	72, 58, 44
N-Methylpropylamine	73	58, 44, 30

Experimental Protocols

Synthesis of N,N-Dimethylpropylamine

A common laboratory synthesis involves the reductive amination of propionaldehyde with dimethylamine.

Materials:

- Propionaldehyde
- Dimethylamine (40% solution in water)
- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- In a round-bottom flask cooled in an ice bath, combine propionaldehyde and dimethylamine solution in methanol.
- Slowly add sodium borohydride to the stirring solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding water.
- Extract the aqueous layer with diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by distillation.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Procedure: Dissolve a small amount of the synthesized product in CDCl_3 . Acquire ^1H and ^{13}C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

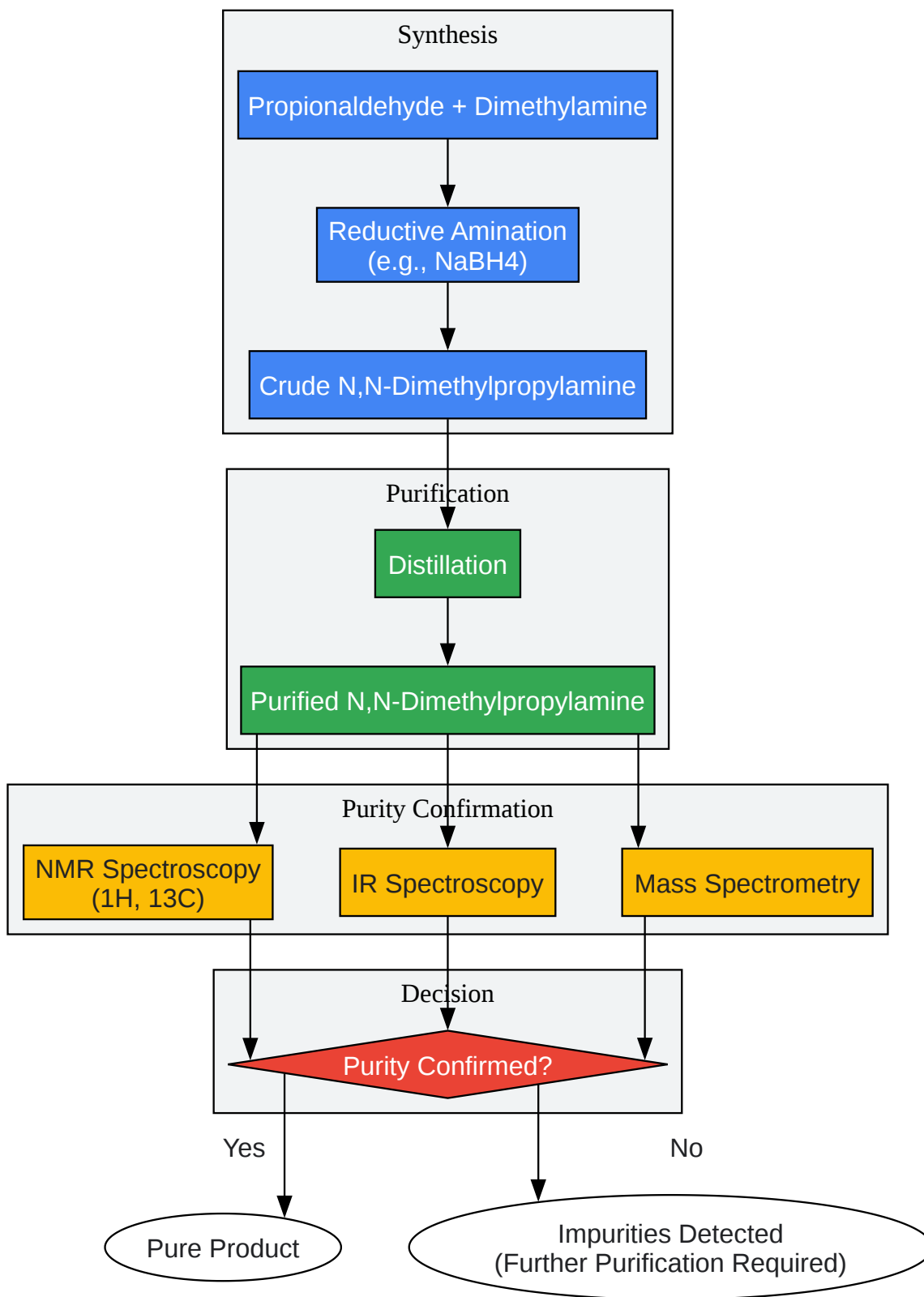
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) plates.
- Procedure: Acquire the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Procedure: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC. The separated components are then introduced into the mass spectrometer.

Workflow for Synthesis and Purity Confirmation

The following diagram illustrates the workflow for the synthesis of N,N-dimethylpropylamine and the subsequent purity confirmation using spectroscopic methods.



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Caption: Workflow for the synthesis and purity confirmation of N,N-**dimethylpropylamine**.

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